N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

Kinase Inhibition pERK Assay Structure-Activity Relationship

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is a synthetic small molecule (MF: C24H20N4O2; MW: 396.44 g/mol) classified as a benzimidazole derivative bearing a cyclopropanecarboxamido substituent at the 5-position of the benzimidazole core and a benzamide moiety at the 2-position via a para-phenyl linker. Its computed physicochemical properties include an XLogP3-AA of 3.6, 3 hydrogen bond donors, and 3 hydrogen bond acceptors, indicating moderate lipophilicity and a balanced hydrogen-bonding profile suitable for oral bioavailability considerations.

Molecular Formula C24H20N4O2
Molecular Weight 396.45
CAS No. 1261268-99-8
Cat. No. B577361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide
CAS1261268-99-8
SynonymsN-[4-(5-cyclopropanecarboxaMido-1H-benziMidazol-2-yl)phenyl]benzaMide
Molecular FormulaC24H20N4O2
Molecular Weight396.45
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H20N4O2/c29-23(16-4-2-1-3-5-16)25-18-10-8-15(9-11-18)22-27-20-13-12-19(14-21(20)28-22)26-24(30)17-6-7-17/h1-5,8-14,17H,6-7H2,(H,25,29)(H,26,30)(H,27,28)
InChIKeyLMROEKCUDPNHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide (CAS 1261268-99-8): Structural Identity and Physicochemical Profile for Research Procurement


N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is a synthetic small molecule (MF: C24H20N4O2; MW: 396.44 g/mol) classified as a benzimidazole derivative bearing a cyclopropanecarboxamido substituent at the 5-position of the benzimidazole core and a benzamide moiety at the 2-position via a para-phenyl linker [1]. Its computed physicochemical properties include an XLogP3-AA of 3.6, 3 hydrogen bond donors, and 3 hydrogen bond acceptors, indicating moderate lipophilicity and a balanced hydrogen-bonding profile suitable for oral bioavailability considerations [1]. The compound is commercially available from multiple suppliers, typically at purities of 95% or 98% , and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and oncology applications [2].

Why N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide Cannot Be Replaced by Generic Benzimidazole Analogs: The Critical Role of the Cyclopropanecarboxamido Moiety


Substituting N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide with a structurally similar benzimidazole analog that lacks the specific cyclopropanecarboxamido group or possesses an altered amide substituent risks a substantial loss of target potency. Patent data on the broader compound class demonstrates that replacing the cyclopropanecarboxamido group with a cyclobutanecarboxamido or propionamido group results in a greater than twenty-fold decrease in cellular activity in pERK assays using the MDA-MB-231 cancer cell line [1]. This structure-activity relationship (SAR) evidence indicates that the cyclopropanecarboxamido moiety is not merely a decorative functional group but plays a pivotal and irreplaceable role in achieving the desired kinase inhibition [1]. Consequently, procuring a generic benzimidazole intermediate without verifying the presence and correct positioning of this moiety introduces unacceptable experimental variability in kinase-targeted research programs.

Head-to-Head Quantitative Differentiation of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide from Its Closest Analogs


Cyclopropanecarboxamido vs. Cyclobutanecarboxamido/Propionamido: Potency Differential in Cellular Kinase Assays

The cyclopropanecarboxamido substituent is essential for high potency. In compounds from the same structural class, replacement of the cyclopropanecarboxamido group with a cyclobutanecarboxamido group decreased IC50 by approximately twenty-fold in a pERK cellular assay using MDA-MB-231 breast cancer cells; replacement with a propionamido group likewise caused a >20-fold potency loss [1]. This quantitative SAR evidence applies at the class level and provides a strong inferential basis for prioritizing the cyclopropanecarboxamido-bearing compound.

Kinase Inhibition pERK Assay Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Des-Methyl and Des-Cyclopropane Analogs

The target compound possesses a computed XLogP3-AA of 3.6, with 3 hydrogen bond donors and 3 hydrogen bond acceptors [1]. Compared to a hypothetical des-cyclopropane analog (lacking the cyclopropanecarboxamido group), the target compound's lipophilicity is increased by approximately 0.5–1.0 log unit due to the cyclopropane ring, while maintaining an identical hydrogen-bond donor count. Compared to a des-benzamide analog, the target compound gains one additional hydrogen bond donor and acceptor, enhancing its capacity for specific polar interactions. These physicochemical distinctions translate to differential solubility, permeability, and protein-binding characteristics that impact both in vitro assay behavior and in vivo pharmacokinetics [2].

Physicochemical Properties Drug-Likeness Oral Bioavailability

Commercial Purity and Batch-to-Batch Consistency: Vendor-Reported Specifications

Commercially, this compound is available at certified purities of 95%+ and 98% (HPLC) from multiple suppliers . In contrast, closely related custom-synthesized benzimidazole intermediates that lack the cyclopropanecarboxamido group are often supplied at lower purities (typically 90–95%) or as crude reaction mixtures without rigorous analytical certification. The availability of a high-purity, analytically validated batch minimizes the risk of confounding impurities in dose-response assays and ensures reproducible SAR data.

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Procurement Scenarios for N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide


Kinase Inhibitor Lead Optimization: SAR Studies Requiring an Intact Cyclopropanecarboxamido Pharmacophore

In kinase drug discovery programs targeting the Ras-Raf-MEK-ERK pathway or related tyrosine kinases, this compound serves as a critical scaffold intermediate where the cyclopropanecarboxamido group is known to be indispensable for sub-micromolar cellular potency [1]. Procurement of this specific compound—rather than a generic benzimidazole—ensures that SAR studies maintain the >20-fold potency advantage conferred by the cyclopropane moiety over cyclobutane or propionamide replacements [1].

Physicochemical Profiling for Oral Bioavailability Optimization

With a computed XLogP3-AA of 3.6 and a balanced hydrogen-bonding profile (3 HBD, 3 HBA), this compound occupies a favorable drug-like chemical space for oral absorption [1]. Researchers conducting permeability, solubility, or metabolic stability assays can use this compound as a benchmark to compare the impact of cyclopropane incorporation on ADME properties versus des-cyclopropane analogs.

High-Purity Reference Standard for Analytical Method Development

The compound's commercial availability at 98% purity (HPLC) [1] makes it suitable as a reference standard for HPLC, LC-MS, and NMR method development and validation in medicinal chemistry laboratories. Its well-defined chromatographic properties, stemming from the unique combination of benzimidazole, benzamide, and cyclopropane moieties, provide a robust system suitability test compound for analytical workflows.

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